Superior Potency in Disrupting FUBP1-FUSE Binding Compared to Other FUBP1 Inhibitors
FUBP1-IN-1 demonstrates an IC50 of 11.0 μM for inhibiting the FUBP1-FUSE interaction, which is orders of magnitude more potent than the benzoyl anthranilic acid class (IC50 = 350 μM) and the indirect FUBP1 modulators camptothecin (IC50 = 3.2 ± 0.6 mM) and SN-38 (IC50 = 0.78-1.9 mM) [1]. This potency enables effective FUBP1 inhibition at concentrations achievable in cellular assays without confounding cytotoxicity from extreme dosing [2].
| Evidence Dimension | Inhibition of FUBP1-FUSE binding (AlphaScreen assay) |
|---|---|
| Target Compound Data | IC50 = 11.0 μM |
| Comparator Or Baseline | Benzoyl anthranilic acid: IC50 = 350 μM; Camptothecin: IC50 = 3.2 ± 0.6 mM; SN-38: IC50 = 0.78-1.9 mM |
| Quantified Difference | FUBP1-IN-1 is 32-fold more potent than benzoyl anthranilic acid, 290-fold more potent than camptothecin, and 71-173-fold more potent than SN-38. |
| Conditions | AlphaScreen technology measuring biotinylated FUSE-DNA binding to His-tagged FUBP1 KH domains. |
Why This Matters
Higher potency translates to lower required working concentrations, reducing the likelihood of off-target effects and solubility issues in cellular and in vivo studies.
- [1] Hauck S, Hiesinger K, Khageh Hosseini S, Achenbach J, Biondi RM, Proschak E, et al. Pyrazolo[1,5a]pyrimidines as a new class of FUSE binding protein 1 (FUBP1) inhibitors. Bioorg Med Chem. 2016;24(22):5717-5729. View Source
- [2] PMC Table 3. Comparison of FUBP1 inhibitors and modulators. View Source
